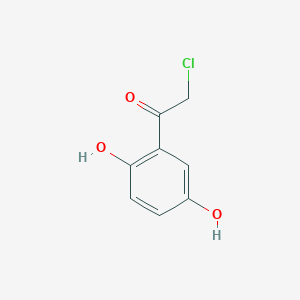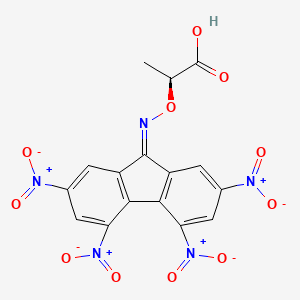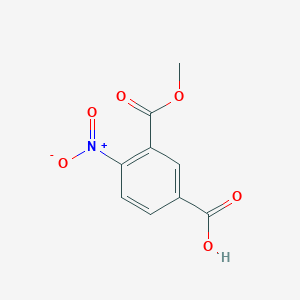
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone, also known as 2-Chloro-1-phenylethanone, is an organic compound with the molecular formula C8H7ClO2. It is a colorless solid with a sweet, floral odor. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It has also been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Pharmacology
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone: is explored in pharmacology for its potential therapeutic effects. Due to its structural similarity to natural catecholamines, it may serve as a precursor or an intermediate in synthesizing molecules with biological activity .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for complex molecules. Its reactive ketone group and chloro substituent make it a versatile reagent for various organic transformations, including nucleophilic additions and substitutions .
Analytical Chemistry
This compound’s unique spectral properties allow it to be used as a standard or reference material in spectroscopic analysis, helping to identify or quantify substances within a sample .
Material Science
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone: can be involved in the synthesis of new materials, such as polymers or coatings, where it may impart specific optical properties or contribute to the material’s stability and durability .
Biochemistry
In biochemistry, it may be used to study enzyme kinetics or as a substrate in enzymatic reactions, given its phenolic groups that can participate in redox reactions and its potential to form conjugates with biomolecules .
Environmental Research
This compound could be used in environmental research to develop novel methods for detecting phenolic compounds in water sources, as it can serve as a model compound due to its phenolic structure, which is common in various pollutants .
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJAEBXOIEKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486016 | |
| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone | |
CAS RN |
60912-82-5 | |
| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)





